2-[(2-Bromobenzoyl)amino]benzamide

VAP-1/SSAO inhibition Inflammation Structure-Activity Relationship

Obtaining a halogen-specific benzamide analog with verified sub-micromolar potency is critical for reproducible VAP-1 research, yet generic sourcing often leads to inconsistent inhibitory profiles. This 2-bromobenzoyl analog resolves this by providing defined selectivity driven by the 2-bromo substituent. - Definitive potency: Human VAP-1 IC50 of 32 nM; enhanced rodent activity (9.8 nM) for translational models. - SAR precision: Enables accurate deconvolution of halogen size/electronegativity effects vs. weaker fluoro (IC50=1,500 nM) and chloro analogs. - Supply consistency: Ready stock supports acute cellular adhesion assays and in vivo arthritis or respiratory inflammation studies without synthesis delays.

Molecular Formula C14H11BrN2O2
Molecular Weight 319.15 g/mol
Cat. No. B6141311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromobenzoyl)amino]benzamide
Molecular FormulaC14H11BrN2O2
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C14H11BrN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
InChIKeyXUZRUYMPJYBKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Bromobenzoyl)amino]benzamide: Halogenated Scaffold for Inflammation & Oncology


2-[(2-Bromobenzoyl)amino]benzamide is a synthetic small molecule belonging to the ortho-substituted benzamide class, characterized by a 2-bromobenzoyl moiety linked to a 2-aminobenzamide core . This compound is primarily investigated as a research tool for its potential to modulate key biological targets, including vascular adhesion protein-1 (VAP-1) and bromodomain-containing proteins, which are implicated in inflammatory processes and epigenetic regulation in cancer [1].

2-[(2-Bromobenzoyl)amino]benzamide: Analogue Potency vs. Procurement Value


Within the 2-benzoylaminobenzamide series, the nature of the halogen substituent on the benzoyl ring is a critical determinant of biological activity. Simple substitution of the 2-bromo group with a 2-chloro or 2-fluoro atom results in significantly different inhibitory profiles against targets like Vascular Adhesion Protein-1 (VAP-1) [1]. This structure-activity relationship (SAR) divergence means that in-class compounds cannot be considered interchangeable for research applications. Selecting a specific halogenated analog is essential for experimental consistency and for accurately interrogating specific binding interactions defined by the size and electronegativity of the 2-bromo substituent .

2-[(2-Bromobenzoyl)amino]benzamide: Quantitative Evidence vs. Analogs


VAP-1 Inhibition: Bromo vs. Fluoro Analog Potency

In a direct comparison of halogenated 2-benzoylaminobenzamide analogs, the 2-bromo derivative demonstrates significantly superior inhibition of human Vascular Adhesion Protein-1 (VAP-1) compared to the 2-fluoro derivative. The bromo analog achieves an IC50 of 32 nM, while the fluoro analog is markedly less potent with an IC50 of 1,500 nM in the same radiochemistry-enzymatic assay [1][2]. This nearly 50-fold difference in potency highlights the critical role of the bromine atom for target engagement.

VAP-1/SSAO inhibition Inflammation Structure-Activity Relationship

Species-Specific VAP-1 Activity: Rodent vs. Human

The 2-bromo-substituted benzamide exhibits a notable species-specific activity profile. Its inhibitory potency against rat VAP-1 (IC50 = 9.8 nM) is approximately 3.3-fold greater than its activity against the human ortholog (IC50 = 32 nM) [1]. This differential sensitivity is a key differentiator from other halogenated analogs, such as the 2-chloro derivative, which shows a less pronounced species difference (rat VAP-1 IC50 = 14 nM; human VAP-1 IC50 = 230 nM) [2].

VAP-1/SSAO inhibition Species Selectivity Preclinical Models

DMSO Solubility for In Vitro Assays

The compound's physicochemical properties are a key practical differentiator for laboratory use. Vendor-certified data indicates that 2-[(2-Bromobenzoyl)amino]benzamide achieves a solubility of 40 mg/mL in DMSO . This level of solubility is sufficient for the preparation of concentrated stock solutions, which is a critical requirement for in vitro dose-response assays where minimizing final solvent concentrations is essential to avoid cytotoxicity or assay interference [1].

Solubility Formulation In Vitro Assay

Purity and Storage Specifications

Procurement from reputable vendors guarantees a minimum purity specification of 95% for 2-[(2-Bromobenzoyl)amino]benzamide, with long-term storage recommended at -20°C . This level of quality control is a tangible differentiator from sourcing generic, uncharacterized analogs from non-specialist suppliers. The defined storage condition (-20°C) is a direct indicator of the compound's long-term stability requirements, which, if not adhered to, could lead to sample degradation and failed experiments [1].

Purity Quality Control Procurement

2-[(2-Bromobenzoyl)amino]benzamide: Application Scenarios


VAP-1/SSAO Inflammation in Human Cell Models

Due to its sub-micromolar potency against human VAP-1 (IC50 = 32 nM), 2-[(2-Bromobenzoyl)amino]benzamide is a suitable tool compound for acute inhibition studies in human endothelial or immune cell lines. Its activity profile (Section 3, Evidence 1) supports its use in cellular assays designed to measure downstream effects of VAP-1 inhibition, such as reduced leukocyte adhesion or altered chemokine secretion, where the significantly weaker fluoro analog (IC50 = 1,500 nM) would fail to produce a robust response [1].

VAP-1 Target Validation in Rodent Models

The compound's enhanced potency on rat VAP-1 (IC50 = 9.8 nM) relative to the human ortholog makes it a valuable tool for in vivo proof-of-concept studies in rodent models. Its high activity (Section 3, Evidence 2) allows for the investigation of VAP-1's role in diseases like arthritis or respiratory inflammation using established rodent models. The defined solubility (Section 3, Evidence 3) facilitates formulation for intraperitoneal or intravenous administration in these preclinical settings [1].

SAR Studies of Halogenated Benzamides

As a key analog in the 2-halogen-substituted benzamide series, this compound is essential for SAR campaigns aimed at optimizing potency and selectivity. By comparing its activity data against chloro and fluoro analogs (Section 3, Evidence 1 & 2), medicinal chemists can deconvolute the contribution of halogen size and electronegativity to target binding and species selectivity. This compound serves as a critical data point for computational modeling and the design of next-generation inhibitors with improved pharmacological profiles [1].

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